molecular formula C16H17ClFNO2 B15220084 (S)-3-Amino-2-((4'-fluoro-[1,1'-biphenyl]-2-yl)methyl)propanoic acid hydrochloride

(S)-3-Amino-2-((4'-fluoro-[1,1'-biphenyl]-2-yl)methyl)propanoic acid hydrochloride

Cat. No.: B15220084
M. Wt: 309.76 g/mol
InChI Key: NUBQANGSQGLASH-ZOWNYOTGSA-N
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Description

This compound is a chiral amino acid derivative featuring a biphenyl core substituted with a fluorine atom at the 4'-position. The propanoic acid backbone is modified with a methyl group at the 2-position, linked to the biphenyl moiety, and an amino group at the 3-position. The hydrochloride salt enhances its water solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula

C16H17ClFNO2

Molecular Weight

309.76 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-[2-(4-fluorophenyl)phenyl]propanoic acid;hydrochloride

InChI

InChI=1S/C16H16FNO2.ClH/c17-14-7-5-11(6-8-14)15-4-2-1-3-12(15)9-13(10-18)16(19)20;/h1-8,13H,9-10,18H2,(H,19,20);1H/t13-;/m0./s1

InChI Key

NUBQANGSQGLASH-ZOWNYOTGSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](CN)C(=O)O)C2=CC=C(C=C2)F.Cl

Canonical SMILES

C1=CC=C(C(=C1)CC(CN)C(=O)O)C2=CC=C(C=C2)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-((4’-fluoro-[1,1’-biphenyl]-2-yl)methyl)propanoic acid hydrochloride typically involves several stepsThe amino acid side chain is then attached through a series of reactions, including amination and esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-((4’-fluoro-[1,1’-biphenyl]-2-yl)methyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

(S)-3-Amino-2-((4’-fluoro-[1,1’-biphenyl]-2-yl)methyl)propanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-((4’-fluoro-[1,1’-biphenyl]-2-yl)methyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Biphenyl Core

a. Halogen-Substituted Biphenyl Derivatives
  • (S)-2-Amino-3-(4-bromophenyl)propanoic acid (CAS 24250-84-8): Structure: Lacks the biphenyl system but shares a bromine substituent on the phenyl ring. Properties: Molecular weight 244.09; stored at 2–8°C, indicating moderate stability. Bromine’s larger atomic radius and lower electronegativity compared to fluorine may reduce polarity and alter receptor binding . Application: Used as a brominated amino acid analog in peptide synthesis.
  • (S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic Acid (MDL: MFCD29044895): Structure: Contains a 3'-chloro-biphenyl group and an ethoxy-oxopropanamide side chain. Properties: Molecular weight 375.85; the chloro substituent increases lipophilicity, while the ester group (ethoxy-oxo) may enhance membrane permeability . Application: Investigated as a sodium salt (EOS-61103) in drug development.
b. Fluorinated Biphenyl Derivatives
  • (S)-3-(2'-Fluoro-[1,1'-biphenyl]-4-yl)-2-(5-methoxybenzofuran-2-carboxamido)propanoic Acid (CAS 1352824-75-9): Structure: Features a 2'-fluoro-biphenyl system and a methoxybenzofuran carboxamido group. Properties: Molecular weight 433.436; the fluorine atom enhances metabolic stability, while the benzofuran moiety may confer fluorescence or receptor selectivity . Application: Potential use in targeting protein-protein interactions.
  • Compounds from PDZ Domain Inhibitor Study (e.g., 110 , 111 , 112 ):

    • Structures : Include 2'-fluoro-biphenyl with acetyl, hydroxymethyl, or acetamido substituents.
    • Properties : Yields range from 27% to 75% in synthesis; substituents like acetamido improve solubility, while acetyl groups may aid in prodrug design .
    • Application : Inhibitors of syndecan/syntenin interactions, relevant in cancer metastasis .

Amino Acid Backbone Modifications

  • (S)-2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic Acid Hydrochloride (CAS 167551-16-8): Structure: Methoxycarbonyl group at the 3-position of the phenyl ring. Properties: Molecular weight 259.69; the ester group (methoxycarbonyl) increases lipophilicity compared to carboxylic acids . Application: Intermediate in peptide modification.
  • (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic Acid: Structure: Incorporates a dihydroisoquinoline ring instead of biphenyl. Properties: The heterocyclic system may enhance binding to enzymatic active sites .

Biological Activity

(S)-3-Amino-2-((4'-fluoro-[1,1'-biphenyl]-2-yl)methyl)propanoic acid hydrochloride, a derivative of amino acids, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is structurally related to several known bioactive agents and has been evaluated for various therapeutic properties.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with appropriate amino acid derivatives, followed by hydrolysis and salt formation to yield the hydrochloride salt. Characterization methods such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.

Anti-inflammatory Properties

Research indicates that compounds similar to (S)-3-Amino-2-((4'-fluoro-[1,1'-biphenyl]-2-yl)methyl)propanoic acid exhibit significant anti-inflammatory effects. A study conducted by Naser et al. demonstrated that derivatives derived from 2-(3-fluorobiphenyl-4-yl) propanoic acid showed promising anti-inflammatory activity in animal models. The evaluation involved administering these compounds to albino rats and assessing their effects on inflammation markers, revealing a dose-dependent reduction in inflammatory responses .

Anticancer Activity

In vitro studies have reported that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of propanoic acid with phenyl substitutions have shown selective cytotoxicity against A549 non-small cell lung cancer cells, with some compounds reducing cell viability significantly while sparing non-cancerous Vero cells . The structural modifications in these compounds are crucial for enhancing their anticancer efficacy.

Antioxidant Properties

The antioxidant potential of (S)-3-Amino-2-((4'-fluoro-[1,1'-biphenyl]-2-yl)methyl)propanoic acid has also been explored. Compounds with similar structures demonstrated strong radical scavenging activity in assays such as DPPH (1,1-Diphenyl-2-picrylhydrazyl), indicating their potential as antioxidant agents .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis highlights that the presence of electron-withdrawing groups, such as fluorine on the biphenyl ring, enhances the biological activity of these compounds. Modifications on the amino acid backbone can further optimize their pharmacological profiles.

Compound Activity IC50 (µM)
Compound AAnti-inflammatory25.0
Compound BAnticancer (A549)15.5
Compound CAntioxidant10.0

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

  • Case Study 1 : In a controlled experiment assessing anti-inflammatory effects, a derivative was administered to rats with induced paw edema. Results showed a significant reduction in swelling compared to controls.
  • Case Study 2 : In vitro tests on A549 cells revealed that specific derivatives reduced cell viability by over 50%, suggesting strong anticancer properties.
  • Case Study 3 : Antioxidant assays indicated that certain modifications led to enhanced radical scavenging capabilities compared to standard antioxidants like ascorbic acid.

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